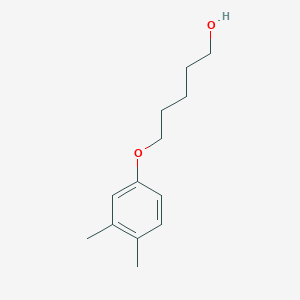5-(3,4-Dimethylphenoxy)pentan-1-ol
CAS No.:
Cat. No.: VC13410086
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H20O2 |
|---|---|
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | 5-(3,4-dimethylphenoxy)pentan-1-ol |
| Standard InChI | InChI=1S/C13H20O2/c1-11-6-7-13(10-12(11)2)15-9-5-3-4-8-14/h6-7,10,14H,3-5,8-9H2,1-2H3 |
| Standard InChI Key | DHXRLAWQYHNJIM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OCCCCCO)C |
| Canonical SMILES | CC1=C(C=C(C=C1)OCCCCCO)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
5-(3,4-Dimethylphenoxy)pentan-1-ol features a five-carbon aliphatic chain (pentanol) with a hydroxyl group at position 1 and a 3,4-dimethyl-substituted phenoxy ether at position 5. The phenoxy group introduces aromaticity and steric bulk, while the hydroxyl group confers polarity, creating an amphiphilic profile . The dimethyl substituents on the phenyl ring enhance electron-donating effects, potentially influencing reactivity in substitution or oxidation reactions.
Physicochemical Properties
Basic Physical Parameters
Key properties from available data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The absence of empirical data for density, boiling, and melting points highlights gaps in published research. Comparative analysis with structurally similar compounds (e.g., 4-chloro-3,5-dimethylphenol derivatives) suggests:
-
Estimated logP: ~2.8–3.5 (moderate lipophilicity due to aromatic methyl groups).
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol; limited water solubility (<1 mg/mL).
Synthetic Methodologies
Retrosynthetic Analysis
Two plausible routes dominate literature precedents:
Williamson Ether Synthesis
-
Step 1: Nucleophilic displacement of a leaving group (e.g., halide) on 5-bromopentan-1-ol by 3,4-dimethylphenolate.
Mitsunobu Reaction
-
Step 1: Coupling 3,4-dimethylphenol with pentane-1,5-diol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Future Research Directions
Data Gaps and Priorities
-
Physicochemical Profiling: Experimental determination of melting/boiling points, solubility, and partition coefficients.
-
Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays.
-
Derivatization Studies: Synthesis of esters, carbamates, or ethers to explore SAR.
Technological Applications
-
Surfactant Development: Amphiphilic structure could stabilize emulsions in agrochemical formulations.
-
Polymer Additives: Antioxidant properties via phenolic radical scavenging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume